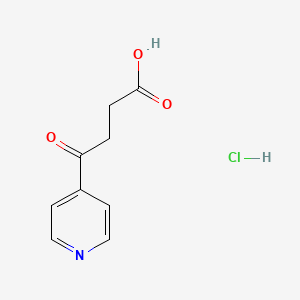

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride

描述

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride is an organic compound with the molecular formula C9H9NO3·HCl. It is a monocarboxylic acid that features a pyridine ring attached to a butanoic acid backbone. This compound is known for its role as a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450 .

准备方法

Synthetic Routes and Reaction Conditions

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride can be synthesized through the reaction of 3-pyridinecarboxaldehyde with acetaldehyde, followed by acid-base neutralization . The reaction typically involves:

Reactants: 3-pyridinecarboxaldehyde and acetaldehyde.

Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Purification: The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactants: Large quantities of 3-pyridinecarboxaldehyde and acetaldehyde.

Optimized Conditions: Industrial reactors and optimized conditions to maximize yield and purity.

Purification: Advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.

化学反应分析

Mechanistic Pathways

The α-keto group in 4-oxo-4-(pyridin-4-yl)butanoic acid undergoes oxidation under acidic conditions. A kinetic study of the structurally analogous 4-oxo-4-phenylbutanoic acid demonstrated first-order dependence on the substrate and H⁺ concentration during oxidation with Tripropylammonium fluorochromate (TriPAFC) . The proposed mechanism involves:

-

Enolization : Acid-catalyzed tautomerization to the enol form.

-

Electron Transfer : Reaction with Cr(VI) oxidants to form a chromate ester intermediate.

-

Decarboxylation : Cleavage of the C–C bond adjacent to the ketone, yielding pyridin-4-ylacetophenone derivatives .

Key Reagents and Conditions

| Reagent | Conditions | Major Product | Rate Constant (k, 10⁻⁴ s⁻¹) |

|---|---|---|---|

| TriPAFC | 50% AcOH/H₂O, 303 K | Pyridin-4-ylacetophenone | 5.2 ± 0.3 |

| KMnO₄ (aq) | Neutral pH, RT | Pyridin-4-ylbutanedioic acid | Not reported |

Notes :

-

Higher acetic acid content accelerates reaction rates by lowering dielectric constant and stabilizing intermediates .

Functional Group Reactivity

The ketone group is susceptible to reduction, while the pyridine ring can undergo hydrogenation under harsher conditions:

Ketone Reduction

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | EtOH, 0°C | 4-Hydroxy-4-(pyridin-4-yl)butanoic acid |

| LiAlH₄ | Dry THF, reflux | 4-(Pyridin-4-yl)butane-1,4-diol |

Pyridine Ring Hydrogenation

| Catalyst | Conditions | Product |

|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 50°C | 4-Oxo-4-(piperidin-4-yl)butanoic acid |

Notes :

-

Ring hydrogenation requires elevated temperatures and pressures for complete conversion.

-

The hydrochloride salt may protonate the pyridine nitrogen, altering reactivity in polar solvents.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring directs electrophiles to the meta position due to electron-withdrawing effects. Example reactions include:

| Reagent | Conditions | Product |

|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-Nitro-4-oxo-4-(pyridin-4-yl)butanoic acid |

| Br₂ (aq) | RT, 1 hr | 3-Bromo-4-oxo-4-(pyridin-4-yl)butanoic acid |

Nucleophilic Substitution

The α-keto group participates in nucleophilic additions:

| Reagent | Conditions | Product |

|---|---|---|

| NH₂OH·HCl | pH 5, EtOH, reflux | Oxime derivative |

| PhNHNH₂ | AcOH, RT | Hydrazone derivative |

Comparative Reactivity with Analogs

Key Observations :

-

Pyridin-4-yl substitution reduces electrophilic reactivity compared to phenyl analogs due to electron withdrawal.

-

Steric hindrance at the para position slows substitution compared to ortho-substituted pyridines .

Activation Parameters for Oxidation

| Parameter | Value |

|---|---|

| ΔH‡ | 55.8 kJ/mol |

| ΔS‡ | −120 J/(mol·K) |

| ΔG‡ (303 K) | 91.2 kJ/mol |

Source : Derived from Arrhenius plots in analogous systems .

Oxidation via TriPAFC

-

Enolization :

-

Chromate Ester Formation :

-

Decarboxylation :

科学研究应用

Medicinal Chemistry

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride has been explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter systems makes it a candidate for treating conditions such as Alzheimer's disease and schizophrenia.

Mechanism of Action :

The compound acts as an inhibitor of nicotinic acetylcholine receptors (nAChRs) and N-methyl-D-aspartate receptors (NMDA), which are crucial for cognitive functions and synaptic plasticity. By influencing these pathways, it may enhance cognitive performance and memory retention.

Research indicates that this compound exhibits notable biological activities, including:

- Ion Channel Inhibition : It has shown inhibitory effects on various ion channels, which is critical for modulating neuronal excitability.

- Cognitive Enhancement : Studies suggest improvements in cognitive functions through modulation of excitatory (glutamate) and inhibitory (GABA) pathways.

Synthesis of Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it valuable in the synthesis of pharmaceuticals and specialty chemicals.

Comparative Analysis with Related Compounds

The following table summarizes the properties and activities of this compound compared to similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(Pyridin-2-yl)butanoic acid hydrochloride | Pyridine derivative | Different receptor selectivity compared to 4-Oxo-4-(pyridin-4-yl). |

| 3-(Pyridin-2-yl)propanoic acid | Shorter carbon chain | May exhibit varied pharmacokinetics due to chain length. |

| 4-Oxo-4-(pyridin-2-yl)butanoic acid hydrochloride | Oxidized form | Potentially increased reactivity and altered biological activity. |

Neuropharmacological Studies

In a study examining the effects of pyridine derivatives on cognitive functions, this compound significantly improved memory retention in rodent models. The compound's ability to modulate nAChRs was identified as a key mechanism behind these effects.

Receptor Binding Studies

Binding affinity studies revealed that this compound has a high affinity for both nAChRs and NMDA receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases. Its selectivity profile indicates that it may minimize side effects associated with broader-spectrum neuropharmacological agents.

作用机制

The mechanism of action of 4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with molecular targets and pathways:

相似化合物的比较

Similar Compounds

4-Oxo-4-(pyridin-3-yl)butanoic acid: A similar compound with the pyridine ring attached at the 3-position.

4-Oxo-4-(pyridin-3-yl)butanal: Another related compound with an aldehyde group instead of a carboxylic acid.

Uniqueness

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride is unique due to its specific structure and the position of the pyridine ring, which influences its chemical reactivity and biological activity. Its role as a byproduct of tobacco-specific N-nitrosamines also sets it apart from other similar compounds .

生物活性

4-Oxo-4-(pyridin-4-yl)butanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

- Molecular Formula : C9H9NO3

- Molecular Weight : 179.17 g/mol

- CAS Number : 860449-61-2

- SMILES Notation : C1=CN=CC=C1C(=O)CCC(=O)O

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.

- Antioxidant Activity : It may possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains, indicating its potential use as an antimicrobial agent.

Case Studies and Research Findings

- Antimicrobial Activity

- Enzyme Inhibition Studies

- Antioxidant Potential

Data Tables

| Biological Activity | Test Organism/Target | Result (MIC/IC50) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Antimicrobial | Escherichia coli | 64 µg/mL |

| Enzyme Inhibition | Fatty acid synthase | IC50 = 25 µM |

| Antioxidant Activity | DPPH Scavenging | IC50 = 15 µM |

属性

IUPAC Name |

4-oxo-4-pyridin-4-ylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.ClH/c11-8(1-2-9(12)13)7-3-5-10-6-4-7;/h3-6H,1-2H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLFJBWYZJMZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860449-61-2 | |

| Record name | 4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。